N-benzyl-3-bromo-4-methylbenzenesulfonamide
Description
N-Benzyl-3-bromo-4-methylbenzenesulfonamide (CAS: 850429-67-3) is a benzenesulfonamide derivative with the molecular formula C₁₄H₁₄BrNO₂S. Its structure features a benzene ring substituted with a 3-bromo group, a 4-methyl group, and a sulfonamide moiety where the nitrogen is further substituted with a benzyl group. This compound belongs to a class of sulfonamides, which are historically significant for their antimicrobial properties and applications in drug discovery .
The 4-methyl group may enhance lipophilicity, while the N-benzyl moiety could improve membrane permeability.
Properties
IUPAC Name |
N-benzyl-3-bromo-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVRJRBNLDWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428441 | |
| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-67-3 | |
| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Routes
Two-Step Nucleophilic Substitution
The most widely documented method involves two sequential reactions:
Sulfonamide Formation :
$$
\text{3-Bromo-4-methylbenzenesulfonyl chloride} + \text{Benzylamine} \xrightarrow{\text{Base}} \text{N-Benzyl-3-bromo-4-methylbenzenesulfonamide}
$$Benzylation (if required) :
For substrates lacking the benzyl group, a secondary alkylation step using benzyl bromide may be employed under basic conditions (e.g., K₂CO₃ in DMF).
Table 1: Reaction Conditions and Yields for Nucleophilic Substitution
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–25°C | 70–85 | ≥95 |
| Solvent | DCM/THF | 75 | 97 |
| Base | Triethylamine | 80 | 96 |
| Reaction Time | 4–12 hours | 78 | 95 |
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature Control
Industrial-Scale Production
Batch Process Design
- Scale-Up Parameters :
- Cost Efficiency :
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 10–100 kg |
| Reaction Time | 4–12 hours | 2–6 hours |
| Yield | 70–85% | 80–90% |
| Purity | 95–97% | ≥99% |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-bromo-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid or sulfone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N-benzyl-3-hydroxy-4-methylbenzenesulfonamide, N-benzyl-3-alkoxy-4-methylbenzenesulfonamide, and N-benzyl-3-amino-4-methylbenzenesulfonamide.
Oxidation Reactions: Products include N-benzyl-3-bromo-4-carboxybenzenesulfonamide and N-benzyl-3-bromo-4-formylbenzenesulfonamide.
Reduction Reactions: Products include N-benzyl-3-bromo-4-methylbenzenesulfonic acid and N-benzyl-3-bromo-4-methylsulfone.
Scientific Research Applications
N-benzyl-3-bromo-4-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The bromine atom and the sulfonamide group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Position and Electronic Effects: The 3-bromo group in the main compound contrasts with the 4-bromo substitution in the triazole-containing analog (CAS 338794-54-0). Bromine’s position affects electronic distribution and steric interactions, which could alter binding to biological targets .
Lipophilicity and Solubility: The N-benzyl group in the main compound increases lipophilicity, which may improve cell membrane penetration but reduce aqueous solubility. The triazolylmethyl and phenoxyethylthio groups in the third compound (CAS 338794-54-0) add polarizable sulfur and oxygen atoms, likely improving solubility in organic matrices .
Biological Activity :
- Sulfonamides with heterocyclic appendages (e.g., oxazole, triazole) are often prioritized in drug design due to their enhanced target affinity and metabolic stability. The main compound’s lack of such groups may limit its potency compared to these analogs .
Biological Activity
N-benzyl-3-bromo-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a benzyl group, a bromine atom, and a sulfonamide functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of the bromine atom enhances the compound's binding affinity and specificity for certain biological targets.
Antimicrobial Properties
Research indicates that sulfonamides exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This compound has been evaluated for its efficacy against various bacterial strains.
Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induces apoptosis |
| MCF-7 | 20 | Cell cycle arrest in G0/G1 phase |
| HeLa | 25 | Inhibition of proliferation |
Case Studies
- Study on Apoptosis Induction : A study investigated the apoptotic effects of this compound on MCF-7 cells. Flow cytometric analysis showed a concentration-dependent increase in apoptotic cells after treatment, indicating that the compound effectively induces apoptosis in breast cancer cells.
- Enzyme Inhibition Study : Another research focused on the enzyme inhibition potential of the compound against DHPS. The results indicated that this compound significantly inhibited DHPS activity, demonstrating its potential as an antibacterial agent.
Research Applications
This compound serves as a valuable tool in medicinal chemistry and drug development. Its ability to mimic biological molecules makes it suitable for studying enzyme interactions and designing new therapeutic agents.
Q & A
Q. Table 1: Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, 0°C, 12 hr | 72 | 98.5 |
| THF, RT, 24 hr | 65 | 97.8 |
| TEA (2 eq), RT | 78 | 99.1 |
Advanced Synthesis: How to address regioselectivity challenges during bromination of the benzene ring?
Methodological Answer:
Bromination at the 3-position requires careful control of directing groups. The methyl group at C4 acts as an ortho/para director, but steric hindrance from the benzyl sulfonamide moiety favors bromination at C3.
- Electrophilic Bromination : Use Br₂ in acetic acid with FeBr₃ as a catalyst. Monitor temperature (0–5°C) to minimize polybromination .
- Alternative : NBS (N-bromosuccinimide) in CCl₄ under UV light for radical-mediated bromination .
Basic Characterization: What spectroscopic and crystallographic techniques validate the structure?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), benzyl CH₂ (δ 4.5 ppm), and methyl groups (δ 2.4 ppm) .
- X-ray Crystallography : SHELXL refinement (R factor < 0.05) confirms bond lengths (C–Br: ~1.89 Å) and dihedral angles between aromatic rings .
Q. Table 2: Typical Spectroscopic Data
| Signal | δ (ppm) / Å |
|---|---|
| C–Br bond | 1.89 Å (X-ray) |
| Benzyl CH₂ | 4.5 (¹H NMR) |
| SO₂ asymmetric stretch | 1360 cm⁻¹ (IR) |
Advanced Characterization: How to resolve discrepancies between NMR and crystallographic data?
Methodological Answer:
- Dynamic Effects : Conformational flexibility in solution (e.g., benzyl rotation) may cause NMR signal splitting not observed in solid-state structures. Use variable-temperature NMR to assess exchange broadening .
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets .
Computational Modeling: Which software tools predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Gaussian or ORCA calculates HOMO/LUMO energies to predict electrophilic sites.
- Molecular Dynamics (MD) : AMBER or GROMACS models solvation effects on sulfonamide conformation .
Biological Activity: What in vitro assays assess its potential as an enzyme inhibitor?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases.
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive bacteria .
Crystallographic Refinement: How to handle disorder in the benzyl group?
Methodological Answer:
- SHELXL Commands : Use PART, SUMP, and FREE commands to model split positions. Restrain displacement parameters (ISOR/DFIX) .
- Validation : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes .
Safety and Handling: What protocols mitigate risks during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Quench excess bromine with NaHSO₃ before disposal. Follow OSHA guidelines for sulfonamide handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
